

Quantification of propoxur exposure in urine using 2-Isopropoxyphenol-d7

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Compound of Interest

Compound Name: 2-Isopropoxyphenol-d7

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Application Note: Quantification of Propoxur Exposure in Urine

Analysis of the Biomarker 2-Isopropoxyphenol using a Stable Isotope Dilution GC-MS Method with **2-Isopropoxyphenol-d7**

Introduction

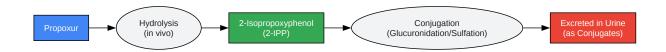
Propoxur is a carbamate insecticide widely used in agriculture and public health for pest control.[1][2] Monitoring human exposure to propoxur is crucial for assessing potential health risks. Propoxur is rapidly metabolized in the body, and its principal metabolite, 2-isopropoxyphenol (2-IPP), is excreted in the urine, primarily in conjugated forms (glucuronides and sulfates).[3][4][5] Therefore, the quantification of 2-IPP in urine serves as a reliable biomarker for assessing propoxur exposure.

This application note details a robust and sensitive analytical method for the determination of 2-IPP in human urine. The method employs enzymatic hydrolysis to liberate free 2-IPP from its conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Quantification is achieved using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, **2-Isopropoxyphenol-d7**, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.

Metabolic Pathway of Propoxur



Propoxur undergoes hydrolysis of its ester bond in the body to form its primary metabolite, 2-isopropoxyphenol, and N-methylcarbamic acid. The 2-isopropoxyphenol is then conjugated with glucuronic acid or sulfate before being excreted in the urine.



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Figure 1: Metabolic conversion of Propoxur to 2-Isopropoxyphenol for urinary excretion.

Principle of the Method

The analytical workflow involves three main stages:

- Sample Preparation: Urine samples are treated with β-glucuronidase/sulfatase to hydrolyze the conjugated 2-IPP metabolites back to their free form. A known amount of the internal standard, **2-Isopropoxyphenol-d7**, is added. The sample is then cleaned and concentrated using Solid-Phase Extraction (SPE).
- Instrumental Analysis: The extracted and concentrated sample is analyzed by Gas
 Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. The GC separates
 2-IPP and its deuterated internal standard from other matrix components.
- Quantification: The MS detector, operating in Selected Ion Monitoring (SIM) mode, measures the signal intensity of specific ions for both the native 2-IPP and the 2-IPP-d7 internal standard. The concentration of 2-IPP in the original sample is calculated from the ratio of the native analyte signal to the internal standard signal, using a calibration curve.

Experimental Protocols Materials and Reagents

- Standards: 2-Isopropoxyphenol (≥97% purity), **2-Isopropoxyphenol-d7** (IS, ≥98% purity).
- Enzyme: β-glucuronidase/sulfatase from Helix pomatia.



- Reagents: Ammonium acetate, acetic acid, hydrochloric acid (HCl).
- Solvents: Methanol, acetonitrile, ethyl acetate, hexane (all HPLC or GC grade).
- SPE Cartridges: Polymer-based reversed-phase cartridges (e.g., Oasis HLB, 60 mg, 3 mL).
- Water: Deionized water (≥18 MΩ·cm).
- Urine Samples: Collected in polypropylene containers and stored at -20°C or lower until analysis.[3]

Preparation of Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-IPP and 2-IPP-d7 standards in 10 mL of methanol, respectively. Store at -20°C.
- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 2-IPP stock solution with methanol.
- Internal Standard Spiking Solution (e.g., 1 μ g/mL): Dilute the 2-IPP-d7 stock solution with methanol.
- Ammonium Acetate Buffer (1 M, pH 5.0): Dissolve ammonium acetate in deionized water, and adjust the pH to 5.0 with acetic acid.

Sample Preparation Protocol

- Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Centrifuge if particulates are present. Pipette 1.0 mL of urine into a glass tube.
- Internal Standard Spiking: Add a precise volume (e.g., 50 μL) of the 2-IPP-d7 internal standard spiking solution to each urine sample, calibrator, and quality control (QC) sample.
- Hydrolysis:
 - Add 1 mL of ammonium acetate buffer (pH 5.0) to the tube.
 - Add 20 μL of β-glucuronidase/sulfatase enzyme solution.



- Vortex gently and incubate in a water bath at 37°C for at least 4 hours (or overnight).
- Alternatively, acid hydrolysis can be performed, but enzymatic hydrolysis is generally preferred for its specificity.[6][7]
- Solid-Phase Extraction (SPE):
 - Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not let the sorbent go dry.
 - Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.
 - Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interferences.
 - Drying: Dry the cartridge thoroughly under vacuum or nitrogen stream for 10-15 minutes.
 - Elution: Elute the analytes with 2-3 mL of ethyl acetate into a clean collection tube.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - \circ Reconstitute the residue in 100 μ L of a suitable solvent (e.g., ethyl acetate or isooctane) for GC-MS analysis. Transfer to an autosampler vial.

GC-MS Analysis Protocol

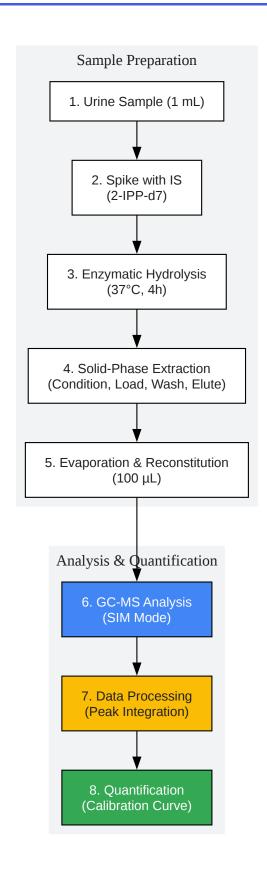
- Gas Chromatograph: Agilent 7890 or equivalent.
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent).
- Inlet: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 190°C, then ramp at 50°C/min to 250°C, hold for 5 min.



- Mass Spectrometer: Agilent 5977 MSD or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- · Ions to Monitor:
 - o 2-Isopropoxyphenol: m/z 152 (molecular ion), 110 (quantifier), 137.
 - **2-Isopropoxyphenol-d7**: m/z 159 (molecular ion), 117 (quantifier). (Note: Specific ions should be confirmed by analyzing the pure standards).

Analytical Workflow Diagram





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Figure 2: Workflow for the quantification of 2-Isopropoxyphenol in urine.



Method Performance

The performance of this analytical method is characterized by its low detection limit, high recovery, and excellent precision. The data presented below is based on a validated gas chromatographic-mass spectrometric assay.[3]

Parameter	Value	Reference
Limit of Detection (LOD)	6 μg/L	[3]
Analytical Recovery	> 95%	[3]
Precision (Between-Day)		
@ 15 μg/L	20% CV	[3]
@ 29 μg/L	10% CV	[3]
@ 150 μg/L	7% CV	[3]
@ 213 μg/L	4% CV	[3]
Analyte Stability	Stable for at least 7 months at -20°C	[3]

CV: Coefficient of Variation

Conclusion

This application note provides a comprehensive protocol for the quantification of the propoxur metabolite 2-isopropoxyphenol in human urine. The method, which utilizes enzymatic hydrolysis, solid-phase extraction, and GC-MS with a stable isotope-labeled internal standard, is highly selective, sensitive, and reliable. It is well-suited for biomonitoring studies aimed at assessing occupational or environmental exposure to propoxur, providing valuable data for researchers, scientists, and public health professionals.

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